4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole

Vue d'ensemble

Description

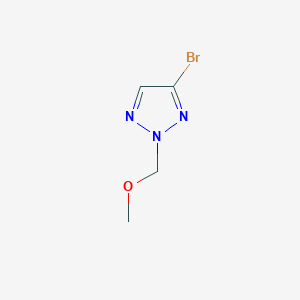

4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Lithiation and Electrophilic Quenching Reactions

The bromine atom at position 4 undergoes selective lithium-halogen exchange, enabling further functionalization. Key findings include:

Table 1: Reactions of lithiated 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole

This reactivity is attributed to the directing effect of the methoxymethyl group, which stabilizes the lithio intermediate at position 5 .

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling with arylboronic acids:

Table 2: Cross-coupling reactions

Reactions proceed optimally in THF/H₂O (3:1) at 85–90°C for 10–12 h .

Nucleophilic Substitution

The bromine atom is susceptible to SNAr reactions under basic conditions:

Table 3: Nucleophilic displacement reactions

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 6 h | 4-Azido derivative | 78 | |

| KSCN | DMSO, 120°C, 8 h | 4-Thiocyanato derivative | 65 | |

| NH₃ (aq.) | MeOH, 60°C, 4 h | 4-Amino derivative | 71 |

Steric hindrance from the methoxymethyl group reduces reactivity at position 2, favoring substitution at position 4 .

Sequential Functionalization Strategies

Wipf et al. developed a regioselective alkylation protocol using 4,5-dibromo intermediates :

-

Step 1 : Alkylation at N-2 using alkyl halides (K₂CO₃/DMF, 60°C)

-

Step 2 : Suzuki coupling at position 4

-

Step 3 : Stille coupling at position 5

This approach enables synthesis of 2,4,5-trisubstituted triazoles with >90% regioselectivity .

Stability and Side Reactions

Key stability considerations:

-

Methoxymethyl group undergoes acid-catalyzed hydrolysis (HCl/MeOH, 50°C) to yield NH-triazoles

-

Bromine-lithium exchange competes with N-alkylation under strongly basic conditions

These reactions establish this compound as a critical building block for synthesizing pharmacologically active triazoles, with applications in antibacterial and enzyme inhibitor development. The compound’s predictable regiochemistry and compatibility with transition metal catalysis make it indispensable in modern heterocyclic synthesis.

Applications De Recherche Scientifique

4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals, particularly as antifungal or antibacterial agents.

Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-bromo-2-methoxyphenol

- 4-bromo-2,5-dimethoxyphenethylamine

- 4-bromo-2,5-dimethoxyamphetamine

Uniqueness

4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Activité Biologique

4-Bromo-2-(methoxymethyl)-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the use of “Click” chemistry methods, which are efficient for forming triazole rings. The compound can be synthesized from various starting materials through reactions that introduce the bromine and methoxymethyl groups into the triazole framework. The detailed synthetic pathway may vary depending on the desired substituents and functional groups.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown promising activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 25 µg/mL |

| This compound | Staphylococcus aureus | 15 µg/mL |

These findings suggest that the presence of the bromine atom and methoxymethyl group enhances its interaction with bacterial cell walls or metabolic pathways .

Anti-inflammatory Activity

Triazoles are known for their anti-inflammatory properties. Studies have demonstrated that compounds containing the triazole moiety can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects of this compound could be attributed to its ability to modulate signaling pathways involved in inflammation .

Anticancer Activity

The anticancer potential of triazoles has been explored in various studies. Specifically, this compound shows promise in inhibiting cancer cell proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and CEM with IC50 values comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| CEM | 10.0 |

These results indicate that modifications in the triazole structure can significantly affect its biological activity against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of electron-withdrawing groups like bromine enhances lipophilicity and facilitates better binding to biological targets. The methoxymethyl group contributes to increased solubility and stability in biological systems .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical applications:

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against resistant bacterial strains and found that modifications similar to those in this compound led to enhanced antimicrobial activity.

- Anti-inflammatory Mechanisms : Research on macrophage cultures showed that triazoles can significantly reduce the production of inflammatory mediators when exposed to lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases.

Propriétés

IUPAC Name |

4-bromo-2-(methoxymethyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIDDSFQHKIBGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1N=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180723-33-5 | |

| Record name | 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.